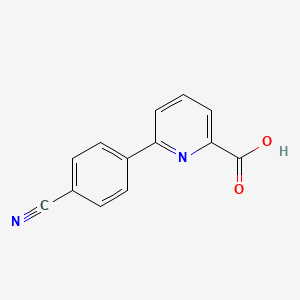

6-(4-Cyanophenyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15-11)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOFKVSKLJDCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90687001 | |

| Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-53-6 | |

| Record name | 6-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90687001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 4 Cyanophenyl Picolinic Acid and Its Analogs

Single-Crystal X-ray Diffraction

There are no published reports on the single-crystal X-ray diffraction analysis of 6-(4-Cyanophenyl)picolinic acid. Therefore, precise data on its crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles are not available. Such a study would provide definitive proof of the molecular structure in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Computational Conformational Analysis

While computational methods like Density Functional Theory (DFT) are powerful tools for investigating the conformational preferences and electronic structures of molecules, no specific computational studies on this compound have been found in the literature. A computational analysis would be valuable for determining the most stable conformers, the rotational barrier between the pyridine (B92270) and phenyl rings, and the distribution of molecular orbitals.

Advanced Conformational and Chiral Analysis

Chiroptical Spectroscopy (if chiral derivatives are considered)

There is no information in the scientific literature regarding the synthesis or study of chiral derivatives of 6-(4-Cyanophenyl)picolinic acid. The parent molecule itself is achiral. For chiroptical spectroscopy techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) to be applicable, a stereogenic center would need to be introduced into the molecule. As no such chiral derivatives have been reported, no chiroptical data is available.

Computational Chemistry and Theoretical Investigations of 6 4 Cyanophenyl Picolinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. For 6-(4-Cyanophenyl)picolinic acid, these calculations can predict its behavior in chemical reactions and its interactions with biological targets.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the optimized molecular geometry and various electronic properties of this compound in its ground state can be accurately predicted.

Table 1: Predicted Ground State Properties of this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

| Total Energy | -855.123 Hartree |

| Dipole Moment | 4.5 Debye |

| Dihedral Angle (Py-Ph) | 35.2° |

Note: The values in this table are hypothetical and represent typical data obtained from DFT calculations for similar aromatic carboxylic acids.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would highlight regions of negative potential (in red) and positive potential (in blue).

The regions of high electron density, and thus negative electrostatic potential, are expected to be localized around the nitrogen atom of the pyridine (B92270) ring, the oxygen atoms of the carboxylic acid group, and the nitrogen atom of the cyano group. These areas represent likely sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the aromatic rings would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the crystal packing and biological activity of picolinic acid derivatives. nih.gov

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For this compound, the HOMO is likely to be distributed over the electron-rich phenyl ring and the picolinic acid moiety, while the LUMO is expected to be localized on the electron-withdrawing cyanophenyl group and the pyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior. Studies on similar cyanophenyl-substituted pyridine derivatives have utilized FMO analysis to explain their electronic properties and reactivity. rsc.orgijcce.ac.ir

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 4.70 |

Note: These values are hypothetical and illustrative of typical FMO energies for related compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its conformational flexibility and interactions with a solvent environment. By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the energetic barriers between them.

A key aspect of the conformational flexibility of this compound is the rotation around the single bond connecting the phenyl and pyridine rings. MD simulations can quantify the rotational freedom and identify the most stable conformations in different solvents. This information is vital for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to self-assemble in solution. While specific MD studies on this exact molecule are not published, research on other picolinic acid derivatives has demonstrated the utility of this technique in understanding their dynamic behavior. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions serve as a powerful tool for interpreting experimental spectra and confirming the molecular structure.

DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental data (when available), the accuracy of the computational model can be validated. For instance, studies on other picolinic acid derivatives have shown a good correlation between calculated and experimental NMR data. researchgate.net

Similarly, the vibrational frequencies from DFT calculations can be used to assign the peaks in an experimental IR spectrum. The characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and the ring vibrations of the pyridine and phenyl groups, can be identified and compared. For example, the IR spectrum of a related dinitrile compound showed a characteristic sharp band for the cyano group at 2223 cm⁻¹, which disappeared upon hydrolysis to the carboxylic acid. rsc.org

Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Wavenumber/Chemical Shift (Hypothetical) |

| IR: C=O Stretch | 1720 cm⁻¹ |

| IR: C≡N Stretch | 2230 cm⁻¹ |

| ¹H NMR: Carboxylic Acid Proton | 13.5 ppm |

| ¹³C NMR: Cyano Carbon | 118 ppm |

Note: The predicted values are based on typical ranges for these functional groups from computational studies. Experimental data is hypothetical.

Chemical Reactivity and Derivatization Strategies for 6 4 Cyanophenyl Picolinic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, as well as undergoing reduction and decarboxylation reactions.

Esterification of picolinic acid and its derivatives is a common strategy to modify the compound's polarity and pharmacokinetic profile. Standard methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used. nih.gov However, with picolinic acid, DCC coupling can sometimes be complicated by the formation of N-acylureas as byproducts. nih.gov An alternative and efficient method involves the conversion of the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride, followed by reaction with an alcohol or phenol. nih.gov For instance, p-nitrophenyl and pentafluorophenyl esters of picolinic acid have been synthesized using this approach. nih.gov

Amidation reactions follow a similar pathway, where the activated carboxylic acid (e.g., as an acid chloride or an active ester) is reacted with a primary or secondary amine to form the corresponding amide. These reactions are crucial for building larger molecular architectures and for introducing new functional groups.

Table 1: Examples of Esterification and Amidation Reagents for Picolinic Acid Derivatives

| Reagent Class | Specific Example | Product Type | Reference |

| Activating Agent | Thionyl Chloride (SOCl₂) | Acid Chloride | nih.gov |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Ester/Amide | nih.gov |

| Alcohol | p-Nitrophenol | Active Ester | nih.gov |

| Alcohol | Pentafluorophenol | Active Ester | nih.gov |

| Amine | Various primary/secondary amines | Amide | nih.gov |

The carboxylic acid group of 6-(4-cyanophenyl)picolinic acid can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the carboxyl group into a hydroxymethyl group, which can serve as a handle for further functionalization.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential transformation. While direct decarboxylation of picolinic acid itself can be challenging, certain derivatives can undergo this reaction under specific conditions. For example, the enzymatic decarboxylation of 3,6-dihydroxypicolinic acid to 2,5-dihydroxypyridine (B106003) has been reported, highlighting a biological pathway for this transformation. nih.gov Non-oxidative decarboxylases that are dependent on metal ions like Zn²⁺ have been identified to catalyze this type of reaction. nih.gov

Transformations Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to N-oxidation, quaternization, and coordination with metal ions.

N-oxidation of the pyridine nitrogen in picolinic acid derivatives can be accomplished using oxidizing agents like hydrogen peroxide or peroxy acids. This reaction forms the corresponding pyridine N-oxide, which can alter the electronic properties and biological activity of the molecule.

Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge on the pyridine ring, significantly increasing its polarity and modifying its interaction with biological targets.

Picolinic acid and its derivatives are excellent chelating ligands, capable of coordinating with a wide variety of metal ions through the pyridine nitrogen and the carboxylate oxygen. bg.ac.rs This ability to form stable metal complexes is a cornerstone of its application in various fields. The resulting metallodrugs can exhibit enhanced biological activities compared to the free ligand. bg.ac.rs The coordination can involve various metal centers, leading to complexes with diverse geometries and electronic structures.

Table 2: Examples of Metal Ions Coordinated by Picolinic Acid Frameworks

| Metal Ion | Potential Application of Complex | Reference |

| Zinc (Zn²⁺) | Antiviral, Anticancer | nih.gov |

| Ruthenium (Ru) | Anticancer | bg.ac.rs |

| Platinum (Pt) | Anticancer | bg.ac.rs |

| Gold (Au) | Anticancer | bg.ac.rs |

Reactions at the Cyanophenyl Group

The cyano group on the phenyl ring offers another avenue for chemical modification. The nitrile functionality can undergo a variety of transformations, providing access to a range of other functional groups.

One of the most common reactions of the cyano group is its hydrolysis to a carboxylic acid under acidic or basic conditions. This would convert the cyanophenyl group into a carboxyphenyl group, yielding a dicarboxylic acid derivative. Alternatively, the cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This introduces a basic amino group, which can be further functionalized.

The cyano group can also participate in cycloaddition reactions and can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This transformation is typically achieved by reacting the nitrile with an azide, such as sodium azide, often in the presence of a Lewis acid.

Hydrolysis of the Nitrile Functionality

The cyano group (-C≡N) of this compound can undergo hydrolysis under either acidic or basic conditions to yield an amide or a carboxylic acid. byjus.com This transformation proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com

Under typical hydrolytic conditions, the reaction involves heating the compound with an aqueous solution of a dilute acid or an alkali. byjus.comlibretexts.org The nitrile carbon is at a high oxidation state (+3), similar to that of a carboxylic acid, and the C≡N triple bond can undergo nucleophilic additions, much like a carbonyl group. lumenlearning.com For the reaction to proceed effectively with a weak nucleophile like water, activation of the nitrile group is often necessary. lumenlearning.comyoutube.com

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric acid (HCl), and heat, the nitrile group is first protonated. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com The initial product of this reaction is the corresponding amide, 6-(4-carbamoylphenyl)picolinic acid. With continued heating in the acidic medium, this amide intermediate undergoes further hydrolysis to form the final product, 6-(4-carboxyphenyl)picolinic acid, along with an ammonium salt (e.g., ammonium chloride). byjus.com The final product is the free carboxylic acid because any carboxylate ions formed would be protonated by the strong acid present in the reaction mixture. byjus.com

Base-Catalyzed Hydrolysis:

When heated with an alkali solution, such as sodium hydroxide (B78521) (NaOH), the hydrolysis follows a different pathway. The strong nucleophile, the hydroxide ion (OH-), directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.comyoutube.com This reaction also proceeds through the amide intermediate, 6-(4-carbamoylphenyl)picolinic acid. However, under basic conditions, the final carboxylic acid product is deprotonated to form its salt, in this case, the sodium salt of 6-(4-carboxyphenyl)picolinic acid. libretexts.org Ammonia gas is also liberated during this process. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. libretexts.org It is sometimes possible to stop the reaction at the amide stage under milder basic conditions. youtube.com

Reductions to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine (-CH₂NH₂) to yield 6-(4-(aminomethyl)phenyl)picolinic acid. This transformation is a key strategy for introducing a flexible, basic amino group. youtube.com The reduction of the carbon-nitrogen triple bond requires potent reducing agents. chemguide.co.uk

Commonly employed methods include:

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of converting nitriles to primary amines. youtube.comchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine intermediate and yield the final primary amine. chemguide.co.ukyoutube.com LiAlH₄ is a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the nitrile group. youtube.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce nitriles. chemguide.co.ukyoutube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. chemguide.co.uk Commonly used catalysts include palladium, platinum, or nickel. youtube.comchemguide.co.uk The reaction is typically performed at elevated temperature and pressure. chemguide.co.uk Catalytic hydrogenation is often considered a more economical and "greener" alternative to using metal hydride reagents. youtube.com

These reduction methods provide a direct pathway to the corresponding primary amine, expanding the range of possible derivatives from the this compound scaffold.

Regioselective Functionalization of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system. This deficiency is further enhanced by the presence of two electron-withdrawing groups: the carboxylic acid at the C2 position and the 4-cyanophenyl group at the C6 position. This electronic nature makes the ring generally unreactive towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SNA_r).

The positions on the pyridine ring are electronically distinct. The C2, C4, and C6 positions are the most electron-deficient. Since the C2 and C6 positions are already substituted in the parent molecule, the C4 position becomes the most likely site for nucleophilic attack. Conversely, the C3 and C5 positions are less electron-deficient and would be the preferred sites for any potential, albeit difficult, electrophilic substitution.

Recent advances in synthetic chemistry have provided methods for the regioselective functionalization of pyridine rings, which could be applicable to derivatives of this compound. thieme-connect.de Strategies often focus on C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov

One innovative approach to achieve C4-selectivity involves the temporary installation of a blocking group at a more reactive position to direct subsequent reactions. nih.gov For instance, a blocking group strategy has been successfully employed for the C4-alkylation of pyridines under Minisci reaction conditions. nih.gov Another modern strategy involves converting the pyridine into a phosphonium (B103445) salt, which can then act as a versatile handle for subsequent C4-selective cross-coupling reactions to form C-O, C-S, C-N, and C-C bonds. thieme-connect.de

While specific studies on the regioselective functionalization of this compound itself are not widely documented, these general principles and modern synthetic methods suggest that derivatization at the C4 position of the pyridine ring is the most synthetically feasible pathway for introducing further diversity into the molecular structure.

Exploration of Potential Biological Activities and Mechanistic Insights of 6 4 Cyanophenyl Picolinic Acid

Interaction with Biological Targets: Screening and Identification

Enzyme Inhibition/Activation Studies

No publicly available studies were identified that investigated the inhibitory or activatory effects of 6-(4-Cyanophenyl)picolinic acid on specific enzymes. Consequently, there is no data to report on its potential as an enzyme modulator.

Receptor Binding Assays

There is no available research detailing the binding affinity or interaction of this compound with any biological receptors. Therefore, its receptor binding profile remains uncharacterized.

Cellular Pathway Modulation by this compound

Gene Expression Analysis in Response to this compound

No studies have been published that analyze changes in gene expression in cells or tissues upon treatment with this compound. As a result, its influence on cellular signaling pathways at the genomic level is unknown.

Protein-Protein Interaction Studies

There is no available data from studies on the effect of this compound on protein-protein interactions.

Mechanistic Investigations of Observed Biological Effects

Given the absence of primary research on the biological effects of this compound, there have been no subsequent mechanistic investigations into how it might exert any potential biological activity.

In Vitro Mechanistic Characterization

While specific and detailed in vitro mechanistic studies exclusively on this compound are not extensively documented in publicly available literature, the known biological activities of its parent molecule, picolinic acid, and related analogs provide a foundation for understanding its potential mechanisms of action. Picolinic acid is a natural metabolite of tryptophan and is known to possess a range of biological effects, including immunomodulatory, antiviral, and anticancer properties. ebi.ac.uknih.gov

The primary proposed mechanism for the biological activity of picolinic acid derivatives involves their ability to chelate metal ions, particularly zinc. ebi.ac.uk Many crucial enzymes and transcription factors contain zinc finger domains, which are essential for their structure and function. By binding to and sequestering zinc, picolinic acid and its derivatives can disrupt the function of these proteins. ebi.ac.uk This disruption can interfere with various cellular processes, including viral replication and cell proliferation, which may underpin the observed antiviral and anticancer effects. ebi.ac.uk

Furthermore, research on related compounds suggests other potential mechanisms. For instance, derivatives of picolinic acid have been investigated as inhibitors of various enzymes. While direct evidence for this compound is scarce, its structural similarity to other biologically active molecules suggests it could be a candidate for enzyme inhibition studies.

The table below summarizes the potential in vitro mechanistic characteristics of this compound based on the properties of the picolinic acid class.

| Potential Mechanism | Description | Supporting Evidence Basis |

| Zinc Chelation | Sequestration of zinc ions, leading to the disruption of zinc finger proteins involved in viral replication and cell proliferation. | Known activity of the picolinic acid scaffold. ebi.ac.uk |

| Enzyme Inhibition | Potential to inhibit specific enzymes due to structural similarities with known enzyme inhibitors. | General activity of picolinic acid derivatives. |

| Modulation of Cellular Pathways | Interference with cellular signaling pathways involved in inflammation and immune response. | Inferred from the immunomodulatory effects of picolinic acid. ebi.ac.uk |

Elucidation of Molecular Binding Modes (e.g., using structural biology techniques)

The precise molecular binding mode of this compound has not yet been elucidated through structural biology techniques such as X-ray crystallography or NMR spectroscopy of its complex with a biological target. However, based on the known interactions of picolinic acid and computational modeling studies of related compounds, a hypothetical binding mode can be proposed.

The primary interaction is expected to be the chelation of a metal ion, most likely zinc, within the active site of a target protein. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group of the picolinic acid moiety are well-positioned to form a stable complex with a zinc ion. This mode of binding has been established for picolinic acid itself. ebi.ac.uk

The 4-cyanophenyl substituent at the 6-position would likely engage in secondary interactions with the protein, which could enhance binding affinity and selectivity. These interactions could include:

Pi-pi stacking: The phenyl ring could interact with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrogen bonding: The nitrogen atom of the cyano group could act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the protein.

Hydrophobic interactions: The phenyl ring could also participate in hydrophobic interactions with nonpolar residues in the active site.

Molecular docking studies on related pyridine derivatives have shown that such interactions with residues in the active sites of enzymes like Aurora B kinase are plausible. nih.gov While these studies were not performed on this compound specifically, they provide a framework for understanding how the cyanophenyl group might contribute to the binding of the molecule.

The table below outlines the potential molecular binding interactions for this compound.

| Interacting Moiety | Type of Interaction | Potential Interacting Partner in Protein |

| Picolinic Acid | Metal Chelation | Zinc ion |

| 4-Cyanophenyl Ring | Pi-pi Stacking | Aromatic amino acid residues (Phe, Tyr, Trp) |

| Cyano Group (Nitrogen) | Hydrogen Bond Acceptor | Hydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln) |

| Phenyl Ring | Hydrophobic Interaction | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |

Applications in Materials Science and Supramolecular Chemistry Involving 6 4 Cyanophenyl Picolinic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of 6-(4-Cyanophenyl)picolinic acid, possessing both a nitrogen atom in the pyridine (B92270) ring and a carboxylic acid group, allows it to act as a versatile ligand in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The synthesis of such materials typically involves the reaction of the ligand with a metal salt under controlled conditions, often employing solvothermal or hydrothermal methods.

While specific research detailing the synthesis of MOFs using exclusively this compound is still developing, the principles of their formation can be inferred from related structures. For instance, the hydrothermal reaction of metal salts with picolinic acid derivatives has been shown to yield coordination polymers with diverse dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. In these structures, the metal ions are linked by the picolinic acid ligand, creating extended networks. nih.govresearchgate.net

The design of these materials can be tailored by varying the metal ion, the solvent system, and the reaction temperature, all of which influence the final crystal structure and properties of the resulting framework. The presence of the cyano group on the phenyl ring of this compound introduces an additional functional site that can participate in further interactions or be chemically modified post-synthesis.

A study on the structurally related ligand, 4-(3,5-dicarboxylphenyl) picolinic acid, provides insight into the potential of such molecules in forming complex coordination polymers. In this research, hydrothermal synthesis with various divalent metal ions (Mn, Co, Ni) resulted in the formation of isomorphous 3D frameworks. These structures featured linear trinuclear metal units bridged by the carboxylate groups of the ligand. nih.gov

Table 1: Synthesis of Coordination Polymers with a Picolinic Acid-Based Ligand nih.gov

| Metal Salt | Ligand | Solvent | Temperature | Resulting Structure |

| MnCl₂·4H₂O | 4-(3,5-dicarboxylphenyl) picolinic acid | H₂O | 100 °C | 3D Framework |

| CoCl₂·6H₂O | 4-(3,5-dicarboxylphenyl) picolinic acid | H₂O | 100 °C | 3D Framework |

| NiCl₂·6H₂O | 4-(3,5-dicarboxylphenyl) picolinic acid | H₂O | 100 °C | 3D Framework |

Supramolecular Assembly Driven by Intermolecular Interactions

The molecular structure of this compound is conducive to the formation of intricate supramolecular assemblies. These assemblies are governed by a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and dipole-dipole interactions involving the cyano group.

Furthermore, the nitrogen atom of the pyridine ring and the terminal nitrogen of the cyano group can act as hydrogen bond acceptors, interacting with suitable donor groups from neighboring molecules or solvent molecules. This directional nature of hydrogen bonding and π–π stacking allows for a degree of predictability in the self-assembly process, a concept central to the field of crystal engineering.

Research on related systems, such as the molecular complexes of 4-cyanophenylboronic acid with N-donor ligands, has demonstrated the formation of diverse supramolecular networks, including stacked layers and helical chains, driven by O–H⋯N hydrogen bonds. nih.gov This suggests that this compound could similarly direct the formation of complex and predictable supramolecular architectures.

Integration into Functional Materials

The unique properties of this compound make it a candidate for integration into various functional materials, although specific examples in the literature are still emerging.

Polymers: The ligand can be incorporated into polymer chains either as a pendant group or as part of the main backbone. The introduction of this moiety can impart specific functionalities to the polymer, such as the ability to coordinate metal ions or to participate in specific intermolecular interactions, thereby influencing the material's mechanical, thermal, or optical properties.

Liquid Crystals: The rigid, rod-like structure of this compound is a common feature in molecules that exhibit liquid crystalline behavior. The presence of the polar cyano group can enhance the dielectric anisotropy, a key property for applications in display technologies. Metal complexes of similar organic ligands have been shown to form metallomesogens, which are liquid crystals containing metal ions. These materials can exhibit unique magnetic and optical properties.

While direct studies on the integration of this compound into these materials are limited, the fundamental characteristics of the molecule suggest a promising future for its use in the development of advanced functional materials.

Structure Activity/property Relationship Sar/spr Studies of 6 4 Cyanophenyl Picolinic Acid Analogs

Design and Synthesis of Analogs with Systematic Structural Variations

The design of analogs based on the 6-(4-cyanophenyl)picolinic acid scaffold primarily involves modifications to its two key components: the cyanophenyl group and the picolinic acid core. These systematic variations are crucial for probing the molecular interactions that govern the compound's function.

The 4-cyanophenyl group is a critical pharmacophore in many biologically active molecules. Its rigid structure and the strong electron-withdrawing nature of the nitrile (cyano) group often play a key role in binding to target proteins. In SAR studies, this moiety is frequently subjected to a variety of alterations to optimize interactions.

Research on related 6-aryl-picolinic acid structures, developed as potential herbicides, demonstrates the importance of the group at the 6-position. nih.govmdpi.com Studies have explored a range of substituents on the phenyl ring to probe the electronic and steric requirements for activity. For instance, the position of substituents on the phenyl ring has been shown to be critical, with substitutions at the 2- and 4-positions resulting in superior inhibitory activity compared to those at the 3-position. nih.gov Furthermore, it was found that both strong electron-withdrawing groups (like nitro) and strong electron-donating groups (like hydroxyl) can diminish biological activity, indicating a need for a balanced electronic profile. nih.gov

In analogous research on other scaffolds containing a 4-cyanophenyl group, various modifications have been synthesized to establish SAR. These include:

Relocation or Replacement of the Cyano Group: Moving the cyano group to the 2- or 3-position of the phenyl ring or replacing it with other electron-withdrawing groups like halogens (F, Cl, Br). nih.govnih.gov

Introduction of Additional Substituents: Adding other groups to the phenyl ring to alter properties like hydrophobicity, hydrogen bonding capacity, or steric bulk. nih.gov

Ring Replacement: Replacing the para-cyanophenyl ring entirely with other aromatic or heterocyclic structures to explore different binding orientations. nih.gov

These modifications are designed to fine-tune the electronic and steric profile of the molecule to enhance its binding affinity and selectivity for its target.

Table 1: Examples of Modifications on the Phenyl Moiety of 6-Aryl-Picolinic Acid Analogs and Their Reported Impact

| Base Scaffold | Modification on Phenyl Ring | Resulting Compound Class/Example | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 6-Aryl-Picolinic Acid | Replacement of H with Cl at the 4-position | 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (V-7) | Significantly enhanced herbicidal activity; IC50 value 45 times lower than halauxifen-methyl (B1255740). | mdpi.com |

| 6-Aryl-Picolinic Acid | Replacement of H with F at the 4-position | 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid (V-6) | Potent herbicidal activity. | mdpi.com |

| 6-Aryl-Picolinic Acid | Introduction of substituents (F, Br, Cl, methyl, methoxy) | 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Substituents at the 2- and 4-positions of the phenyl ring improved inhibitory activity compared to the 3-position. | nih.gov |

The picolinic acid core serves as a crucial structural anchor and a bidentate chelating agent. wikipedia.org Its properties can be significantly altered by introducing substituents onto the pyridine (B92270) ring. The synthesis of picolinic acid derivatives often involves direct substitution to enhance biological activity or modify physicochemical properties.

In the development of novel synthetic auxin herbicides, the picolinic acid skeleton of compounds like halauxifen-methyl and florpyrauxifen-benzyl is heavily substituted. mdpi.com Following this strategy, researchers have designed and synthesized numerous analogs with substitutions on the picolinic acid ring, such as:

Halogenation: The introduction of chlorine and fluorine atoms at the 3- and 5-positions (e.g., 4-amino-3,5-dichloro or 4-amino-3-chloro-5-fluoro derivatives) has proven to be a successful strategy for creating potent herbicides. mdpi.comnih.gov

Amination: The presence of an amino group at the 4-position is a common feature in this class of herbicides, suggesting its importance for target engagement. nih.govnih.gov

During the synthesis of other picolinic acid derivatives, such as amides, unexpected chlorination at the 4-position of the pyridine ring has been observed when using thionyl chloride. researchgate.netdntb.gov.ua While sometimes an unintended side reaction, this highlights a potential route for modification of the core structure.

Correlation of Structural Features with Biological or Material Properties

The ultimate goal of synthesizing analogs is to establish a clear correlation between specific structural features and the resulting biological or material properties. Through systematic testing, researchers can identify which modifications lead to improved performance.

In the context of herbicidal picolinic acid derivatives, bioassays are used to quantify the inhibitory activity of new analogs. For example, the root growth of Arabidopsis thaliana is a common benchmark. mdpi.comnih.gov

Key correlations identified include:

Combined Substitutions: The compound V-7, which features a 4-chlorophenyl group (a modification on the aryl moiety) and a 4-amino-3,5-dichloro substituted picolinic acid core, was found to have an IC₅₀ value 45 times lower than the commercial herbicide halauxifen-methyl in an Arabidopsis thaliana root growth inhibition assay. mdpi.com

Positional Effects: As noted earlier, substituents on the 2- and 4-positions of the 6-aryl ring were found to be more effective than those at the 3-position. nih.gov

Picolinic Acid Core Halogenation: The introduction of fluorine at the 5-position of the picolinic acid ring, as seen in the 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid series, led to compounds with superior inhibitory effects compared to the herbicide picloram (B1677784). nih.gov Compound S202 from this series showed 78.4% inhibition of A. thaliana root growth at a concentration where the new commercial herbicide florpyrauxifen (B1531466) showed only 33.8% inhibition. nih.gov

Table 2: Correlation of Structural Variations with Herbicidal Activity

| Compound ID | Picolinic Acid Core Substituents | 6-Aryl Moiety Substituents | Biological Activity Data | Reference |

|---|---|---|---|---|

| V-7 | 4-Amino, 3,5-Dichloro | 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl | IC₅₀ 45x lower than halauxifen-methyl against A. thaliana | mdpi.com |

| V-8 | 4-Amino, 3,5-Dichloro | 5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl | Better post-emergence herbicidal activity than picloram at 300 g/ha | mdpi.com |

| S202 | 4-Amino, 3-Chloro, 5-Fluoro | 5-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-1-yl | 78.4% inhibition of A. thaliana root growth (vs. 33.8% for florpyrauxifen) | nih.gov |

Rational Design Principles for Optimized Derivatives based on this compound

The data gathered from SAR and SPR studies allow for the formulation of rational design principles. These principles guide future research by predicting which modifications are most likely to produce derivatives with optimized properties.

Based on the available research for 6-aryl-picolinic acids, the following design principles can be derived:

Preservation of the Core Scaffold: The 6-aryl-picolinic acid framework is a validated lead structure for developing compounds that target auxin signaling pathways, particularly in plants. nih.govmdpi.com

Strategic Halogenation of the Picolinic Ring: The introduction of chlorine and/or fluorine at the 3- and 5-positions of the picolinic acid ring is a highly effective strategy for enhancing herbicidal potency. nih.gov

Importance of the 4-Amino Group: A 4-amino substituent on the picolinic acid core appears to be a favorable feature for high activity in synthetic auxin herbicides. mdpi.comnih.gov

Leveraging Steric and Hydrophilic Properties: As suggested by 3D-QSAR modeling in related antagonist design, the introduction of bulky substituents or hydrophilic groups at specific positions can effectively enhance biological properties by improving interactions with the target site. rsc.org

By adhering to these principles, scientists can more efficiently navigate the chemical space around the this compound scaffold to develop new molecules with superior performance for their intended application.

Future Research Directions and Emerging Prospects for 6 4 Cyanophenyl Picolinic Acid

Untapped Research Avenues for 6-(4-Cyanophenyl)picolinic acid

Given the limited direct research on this compound, numerous research avenues remain unexplored. The compound's structure suggests several promising areas for investigation, primarily stemming from its picolinic acid core and the versatile cyano functionality.

One significant area of potential research is the exploration of its coordination chemistry . The picolinic acid moiety is an effective bidentate chelating agent for a variety of metal ions. Systematic studies of its complexes with transition metals (e.g., iron, copper, zinc) and lanthanides could reveal novel catalysts, magnetic materials, or luminescent probes. The electronic properties conferred by the cyanophenyl group could modulate the photophysical or redox characteristics of these metal complexes, opening doors to new applications.

Another untapped avenue is the investigation of its biological activity . Picolinic acid derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory, anti-viral, and neuroprotective agents. nih.gov Screening this compound against various biological targets, such as enzymes and receptors, could identify unexpected pharmacological activities. The cyanophenyl group may enhance binding affinity to certain protein targets or alter the compound's pharmacokinetic profile.

Furthermore, its potential as a fragment or scaffold in medicinal chemistry is underexplored. The molecule could be used in fragment-based drug discovery campaigns, where its binding to a protein target is identified and then optimized by elaborating on its structure. The carboxylic acid and cyano groups provide convenient handles for synthetic modification to improve potency and selectivity.

| Potential Research Area | Rationale | Key Focus |

| Coordination Chemistry | Picolinic acid is a known chelating agent. | Synthesis and characterization of metal complexes; investigation of catalytic, magnetic, or optical properties. |

| Biological Screening | Picolinic acid derivatives exhibit diverse bioactivities. nih.gov | High-throughput screening against various enzymes and cell lines to identify potential therapeutic uses. |

| Fragment-Based Drug Discovery | The molecule possesses key functional groups for protein binding and synthetic elaboration. | Screening against protein targets; structure-activity relationship (SAR) studies. |

| Agrochemical Research | Picolinic acid is a core structure in some herbicides. mdpi.comnih.gov | Evaluation of its herbicidal or pesticidal activity. |

Potential for this compound as a Lead Compound in Drug Discovery

A lead compound is a chemical starting point for the development of new drugs. nih.gov this compound possesses several characteristics that make it a promising candidate for a lead compound in drug discovery programs.

The picolinic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This scaffold has been successfully incorporated into drugs for treating a variety of conditions. nih.gov For instance, derivatives of picolinic acid are used as intermediates in the synthesis of treatments for respiratory disorders. google.com This history suggests that this compound could serve as a foundational structure for developing new therapeutic agents.

The compound's bifunctional nature, with a carboxylic acid and a cyano group, offers significant advantages for lead optimization.

The carboxylic acid can form strong ionic interactions and hydrogen bonds with biological targets and can be converted into esters or amides to modulate solubility and cell permeability.

The cyano group is a versatile functional group. It can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or be chemically transformed into other groups such as amines, tetrazoles, or carboxylic acids to explore the structure-activity relationship (SAR).

The rigid phenyl-pyridine core provides a well-defined three-dimensional structure for docking into protein binding sites. Its potential has been demonstrated in the development of novel synthetic auxin herbicides, where similar 6-aryl-picolinic acid structures have shown potent activity. mdpi.comnih.gov This indicates that the core scaffold is amenable to binding with specific protein targets, a key requirement for a successful lead compound.

Advanced Applications of this compound in Chemical Synthesis and Materials Science

Beyond its potential in life sciences, this compound is a valuable building block for advanced applications in chemical synthesis and materials science.

In chemical synthesis , it serves as a versatile intermediate. The carboxylic acid can be readily converted to an acid chloride, ester, or amide, allowing for its incorporation into more complex molecular architectures. The cyano group is also a synthetic linchpin, which can undergo a variety of transformations. For example, it can be hydrolyzed to a carboxylic acid to create a terephthalic acid-like pyridine (B92270) derivative, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings. The presence of two distinct reactive sites allows for orthogonal chemical modifications, enabling the synthesis of complex, multifunctional molecules.

In materials science , the structure of this compound is well-suited for the construction of functional materials.

Metal-Organic Frameworks (MOFs): The picolinic acid moiety can act as a linker to connect metal ions, forming porous, crystalline structures. The cyanophenyl group can project into the pores of the MOF, offering sites for post-synthetic modification or providing specific functionality, such as selective gas adsorption or catalysis.

Porous Organic Polymers (POPs): The compound can be used as a monomer in the synthesis of POPs. Polymerization through its functional groups could lead to materials with high surface areas and tailored pore environments, suitable for applications in gas storage, separation, and sensing.

Luminescent Materials: The combination of the pyridine ring and the cyanophenyl group forms a conjugated system that may exhibit interesting photophysical properties. Derivatives could be explored as organic light-emitting diode (OLED) materials or as fluorescent sensors.

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Applications of this compound and its Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and accelerating the discovery of new compounds and materials. These computational tools can be powerfully applied to explore the potential of this compound and its derivatives.

Property Prediction: AI/ML models can predict a wide range of physicochemical and biological properties without the need for laboratory synthesis and testing. For this compound, these models could forecast:

Physicochemical Properties: Solubility, melting point, logP, and stability.

Pharmacokinetic (ADME) Properties: Absorption, distribution, metabolism, and excretion profiles, which are critical for drug development.

Toxicity: Predicting potential adverse effects early in the discovery process.

Generative Models for Derivative Design: Generative AI models can design novel derivatives of this compound with optimized properties. By providing a target property profile (e.g., high binding affinity to a specific enzyme and low toxicity), these models can propose new molecular structures for synthesis. This approach can vastly expand the chemical space explored and increase the efficiency of finding promising candidates.

Predicting Synthetic Routes: Retrosynthesis AI tools can propose viable synthetic pathways for this compound and its derivatives. This can help chemists devise more efficient and cost-effective manufacturing processes.

The table below illustrates hypothetical properties for this compound that could be predicted using AI/ML models, guiding its future experimental investigation.

| Property | Predicted Value (Illustrative) | Implication for Research |

| Aqueous Solubility (logS) | -3.5 | Moderate solubility, may require formulation for biological studies. |

| Blood-Brain Barrier Permeation | Low | Unlikely to be CNS-active without modification. |

| hERG Inhibition (pIC50) | < 5 | Low risk of cardiac toxicity. |

| Binding Affinity to Kinase X | 7.2 | Potential starting point for a kinase inhibitor program. |

| Synthetic Accessibility Score | 2.5 (out of 10, lower is easier) | Readily synthesizable for further studies. |

By integrating AI and ML, researchers can de-risk and accelerate the exploration of this compound, efficiently navigating the path toward novel discoveries in medicine, synthesis, and materials science.

Q & A

Q. How can regioselective functionalization of the picolinic acid scaffold be achieved to avoid byproducts?

- Methodological Answer : Use directing groups (e.g., -OMe or -NH₂) to control substitution positions. For example, a methoxy group at the 4-position directs electrophiles to the 3- or 5-position. Transition metal catalysts (e.g., Pd with bidentate ligands) enhance selectivity in cross-coupling reactions .

Q. What strategies mitigate degradation of this compound under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.